An In-Depth Technical Guide to 4-Amino-3-bromobenzonitrile (CAS 50397-74-5)
An In-Depth Technical Guide to 4-Amino-3-bromobenzonitrile (CAS 50397-74-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
4-Amino-3-bromobenzonitrile, also known as 2-Bromo-4-cyanoaniline, is a strategically important substituted aromatic compound widely utilized as a versatile building block in the synthesis of high-value organic molecules. Its trifunctional nature—possessing an amine, a bromine atom, and a nitrile group—offers a rich platform for complex molecular architecture. The distinct reactivity of each functional group allows for sequential and regioselective modifications, making it a valuable intermediate in the fields of pharmaceuticals, agrochemicals, and materials science.[1]
This guide provides a comprehensive technical overview of the core properties, synthesis, spectral characterization, and chemical reactivity of 4-Amino-3-bromobenzonitrile, offering field-proven insights for its effective application in research and development.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and safety requirements is foundational for its successful application in a laboratory setting.
Core Properties
The key physicochemical properties of 4-Amino-3-bromobenzonitrile are summarized below, providing essential data for reaction planning and material handling.
| Property | Value | Reference(s) |
| CAS Number | 50397-74-5 | [2][3] |
| Molecular Formula | C₇H₅BrN₂ | [1][2] |
| Molecular Weight | 197.03 g/mol | [2][3] |
| IUPAC Name | 4-amino-3-bromobenzonitrile | [2][4] |
| Synonyms | 2-Bromo-4-cyanoaniline, 3-Bromo-4-aminobenzonitrile | [1][2] |
| Appearance | Pale yellow to pale cream crystalline solid/powder | [1][4] |
| Melting Point | 106-110 °C (lit.) | [3] |
| Solubility | Soluble in organic solvents like methanol and ethanol; insoluble in water. | [1] |
Safety and Handling
4-Amino-3-bromobenzonitrile is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.
-
GHS Hazard Statements:
-
GHS Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P301 + P317: IF SWALLOWED: Get medical help.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
Always consult the full Safety Data Sheet (SDS) before handling. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and operate within a well-ventilated fume hood.
Synthesis and Purification
The synthesis of 4-Amino-3-bromobenzonitrile is most commonly achieved via the electrophilic bromination of 4-aminobenzonitrile. This approach is efficient and leverages readily available starting materials.
Rationale for Synthetic Route
The amino group (-NH₂) on 4-aminobenzonitrile is a potent activating group and is ortho-, para-directing for electrophilic aromatic substitution. Since the para position is occupied by the nitrile group, electrophilic attack is directed to the positions ortho to the amine. To achieve mono-bromination and prevent the formation of di-brominated products, the reactivity of the amine is often moderated by acetylation to form 4-acetamidobenzonitrile. However, direct bromination using a mild brominating agent can also be effective. A common and efficient laboratory-scale method involves the use of N-Bromosuccinimide (NBS).
Experimental Protocol: Bromination of 4-Aminobenzonitrile
This protocol provides a representative method for the synthesis of 4-Amino-3-bromobenzonitrile.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of 4-Amino-3-bromobenzonitrile.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzonitrile (1.0 eq) in N,N-Dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in portions, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual DMF and succinimide.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield 4-Amino-3-bromobenzonitrile as a pure crystalline solid. Dry the product under vacuum.
Spectroscopic Characterization
Accurate structural confirmation is critical. The following data represents the expected spectroscopic signature of 4-Amino-3-bromobenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the amine protons. The aromatic region will display a distinct three-proton spin system.
-
A doublet for the proton ortho to the nitrile group.
-
A doublet of doublets for the proton between the amine and bromine.
-
A singlet-like signal for the proton ortho to the bromine.
-
A broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. Key signals include the nitrile carbon (C≡N) around 118-120 ppm and the carbon attached to the bromine atom (C-Br) around 100-110 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Doublet | N-H stretching (primary amine) |
| 2225 - 2215 | Strong, Sharp | C≡N stretching (nitrile) |
| 1620 - 1580 | Medium | N-H bending (scissoring) |
| 1500 - 1400 | Medium | C=C aromatic ring stretching |
| ~820 | Strong | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the classic isotopic signature of a molecule containing one bromine atom.
-
Molecular Ion (M⁺): m/z ≈ 196
-
Isotope Peak (M+2)⁺: m/z ≈ 198
-
Key Fragments: Loss of Br (m/z ≈ 117) and HCN (m/z ≈ 169/171).
Chemical Reactivity and Synthetic Applications
The utility of 4-Amino-3-bromobenzonitrile stems from the differential reactivity of its functional groups, enabling it to serve as a versatile scaffold.
Diagram of Reactivity Pathways
Caption: Key reaction pathways for 4-Amino-3-bromobenzonitrile.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for constructing C-C, C-N, and C-O bonds.[5]
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) introduces new aryl substituents at the 3-position. This is a primary method for building biaryl scaffolds common in kinase inhibitors.[6][7][8] The electron-donating amino group can influence the reactivity, often requiring robust catalyst systems like those employing phosphine ligands (e.g., Pd(PPh₃)₄) or N-heterocyclic carbenes (NHCs).
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a second C-N bond, leading to diaminobenzonitrile derivatives. This is synthetically useful for creating more complex heterocyclic systems.
-
Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes, providing access to substituted alkynyl anilines, which are precursors to quinolines and other fused heterocycles.
Transformations of the Amino Group
-
Sandmeyer Reaction: The primary amino group can be converted into a diazonium salt (Ar-N₂⁺) using sodium nitrite and a strong acid at low temperatures. This diazonium intermediate can then be displaced by a wide range of nucleophiles (e.g., -Cl, -CN, -OH) in the presence of a copper(I) salt catalyst. This allows for the replacement of the amino group, further diversifying the molecular scaffold.
-
Acylation and Sulfonylation: The amine readily reacts with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is often used as a protecting group strategy or to introduce functionalities that modulate the compound's biological activity.
Modifications of the Nitrile Group
The nitrile group is robust but can be transformed under specific conditions.
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, yielding 4-amino-3-bromo-benzoic acid.
-
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group).
Application in Pharmaceutical Synthesis: Erlotinib
4-Amino-3-bromobenzonitrile is a documented key starting material for the synthesis of Erlotinib, a potent EGFR tyrosine kinase inhibitor used in cancer therapy.[1] In this context, the molecule typically undergoes a sequence of reactions, such as a nucleophilic aromatic substitution or a cross-coupling reaction, where the aniline nitrogen displaces a leaving group on a quinazoline core, or the bromine is used as a handle for further elaboration before cyclization.
Conclusion
4-Amino-3-bromobenzonitrile (CAS 50397-74-5) is a high-utility synthetic intermediate whose value lies in the orthogonal reactivity of its three functional groups. The C-Br bond provides a reliable site for palladium-catalyzed cross-coupling, the amino group allows for diazotization or derivatization, and the nitrile group offers a handle for further transformations or acts as a key pharmacophore. A firm grasp of its properties, synthesis, and reactivity profile, as outlined in this guide, empowers researchers and drug development professionals to leverage this molecule to its full potential in the creation of novel and complex chemical entities.
References
- Vertex AI Search Result 1.
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]
-
PubChem. 4-Amino-3-bromobenzonitrile. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]
-
ResearchGate. Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... [Link]
-
PubChem. Benzonitrile, 4-bromo-. National Center for Biotechnology Information. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... [Link]
-
Peninsula Petrochemical Pte. Ltd. 3-Bromobenzonitrile in Organic Synthesis: A Supplier's Perspective. [Link]
-
The Royal Society of Chemistry. NBS mediated nitriles synthesis through C=C double bond cleavage. [Link]
-
National Institute of Standards and Technology. Benzonitrile, 4-bromo-. NIST Chemistry WebBook. [Link]
-
Masaryk University. Table of Characteristic IR Absorptions. [Link]
-
National Institute of Standards and Technology. Benzonitrile, 4-bromo-. NIST Chemistry WebBook. [Link]
-
ResearchGate. Preparation of p-Bromoaniline. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
- Google Patents.
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Organic Syntheses. benzoxazoles. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 1515279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-3-bromobenzonitrile 97 50397-74-5 [sigmaaldrich.com]
- 4. 4-Amino-3-bromobenzonitrile, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]


